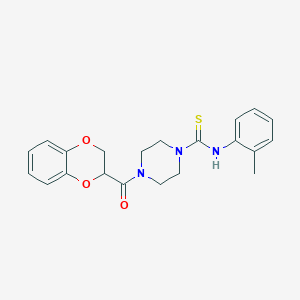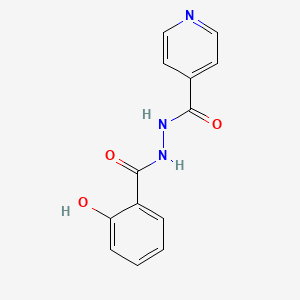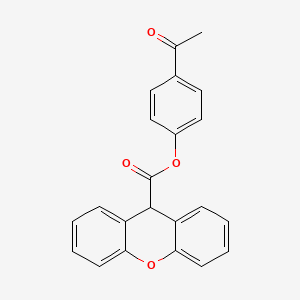![molecular formula C16H21N3O3 B10876571 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876571.png)
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base, followed by the addition of 3-hydroxypropylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
- (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H21N3O3/c1-11(17-9-4-10-20)15-12(2)18-19(16(15)21)13-5-7-14(22-3)8-6-13/h5-8,18,20H,4,9-10H2,1-3H3 |
InChIキー |
QVMAVHIRHMUZGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)
![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10876517.png)

![4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)


![2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876548.png)
![N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B10876552.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10876555.png)
![2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}-4-methoxyphenol](/img/structure/B10876557.png)

